

Spectroscopic data (1H NMR, ESI-MS) for (4Z)-Lachnophyllum Lactone characterization

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Compound of Interest

Compound Name: (4Z)-Lachnophyllum Lactone

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Spectroscopic Characterization of (4Z)-Lachnophyllum Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **(4Z)-Lachnophyllum Lactone**, a naturally occurring polyacetylene with demonstrated allelopathic and antifungal activities. The following sections detail the ¹H NMR and ESI-MS data, experimental protocols for acquiring this data, and a logical workflow for the spectroscopic analysis of natural products.

Spectroscopic Data

The structural elucidation of **(4Z)-Lachnophyllum Lactone** is heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The data presented below has been compiled from peer-reviewed scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, which is crucial for determining its structure. The data for **(4Z)-Lachnophyllum Lactone**, recorded in deuterated chloroform (CDCl₃), is summarized in the table below.



| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|--------|---------------------------|--------------|-----------------------------|
| H-2' | 1.12 | t | 7.4 |
| H-3' | 2.25 | qt | 7.4, 2.3 |
| H-4' | 2.08 | t | 2.3 |
| H-4 | 7.25 | d | 5.8 |
| H-3 | 6.20 | d | 5.8 |
| H-5 | 5.08 | S | |

Note: The proton numbering corresponds to the chemical structure of **(4Z)-Lachnophyllum Lactone**.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

ESI-MS is a soft ionization technique that provides information about the molecular weight of the analyte. The ESI-MS data for **(4Z)-Lachnophyllum Lactone**, obtained in positive ion mode, reveals the protonated molecule and dimeric adducts.[1]

| lon | m/z |
|----------------------|-----|
| [M+H] ⁺ | 163 |
| [2M+H] ⁺ | 325 |
| [2M+Na] ⁺ | 347 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **(4Z)-Lachnophyllum Lactone**.

¹H NMR Spectroscopy



Objective: To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of **(4Z)-Lachnophyllum Lactone**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of proton signals, especially for complex molecules like polyacetylenes.

Sample Preparation:

- Weigh approximately 1-5 mg of purified (4Z)-Lachnophyllum Lactone.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use
 of a deuterated solvent is critical to avoid large solvent signals that would obscure the
 analyte's signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve homogeneity and optimal peak shape. This is typically an automated or semi-automated process.
- Set the appropriate acquisition parameters. A standard ¹H NMR experiment would include:
 - Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Number of scans: 16 to 64 scans are typically sufficient for a sample of this concentration, depending on the spectrometer's sensitivity.
 - Relaxation delay (d1): 1-2 seconds.
 - Acquisition time (aq): 2-4 seconds.



- Spectral width (sw): A range of approximately 12-16 ppm is usually sufficient to cover all proton signals.
- Acquire the Free Induction Decay (FID).

Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and observe adduct formation of **(4Z)-Lachnophyllum Lactone**.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

- Prepare a dilute solution of the purified **(4Z)-Lachnophyllum Lactone** in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 μg/mL.
- If necessary, add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation and enhance the signal in positive ion mode.

Data Acquisition (Direct Infusion):

Set the ESI source parameters:



- Ionization mode: Positive.
- Capillary voltage: Typically in the range of 3-5 kV.
- Nebulizing gas pressure (e.g., nitrogen): Set according to the manufacturer's recommendations.
- Drying gas flow rate and temperature: Optimized to ensure efficient desolvation of the ions without causing thermal degradation.
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500) to observe the expected [M+H]⁺ and potential dimer adducts.

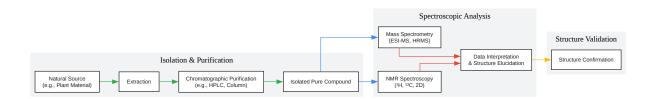
Data Analysis:

- Identify the peak corresponding to the protonated molecule [M+H]⁺. For **(4Z)**-**Lachnophyllum Lactone** (molecular formula C₁₀H₈O₂), the expected monoisotopic mass is 162.05 g/mol, so the [M+H]⁺ ion should appear at m/z 163.06.
- Look for other related ions, such as the protonated dimer [2M+H]⁺ at m/z 325 and the sodiated dimer [2M+Na]⁺ at m/z 347, which can provide additional confirmation of the molecular weight.[1]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a natural product like **(4Z)-Lachnophyllum Lactone** using spectroscopic techniques.





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Caption: Workflow for Natural Product Characterization.

This guide provides a foundational understanding of the spectroscopic data and methods used to characterize **(4Z)-Lachnophyllum Lactone**. For further in-depth analysis, researchers are encouraged to consult the primary literature and utilize advanced 2D NMR techniques.

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References

- 1. mdpi.com [mdpi.com]
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